molecular formula C22H26BrNO3 B2956609 3-(2-bromophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide CAS No. 2097913-49-8

3-(2-bromophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide

Cat. No.: B2956609
CAS No.: 2097913-49-8
M. Wt: 432.358
InChI Key: IDHPCTXGEIYCRN-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide is a useful research compound. Its molecular formula is C22H26BrNO3 and its molecular weight is 432.358. The purity is usually 95%.
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Scientific Research Applications

  • Tyrosinase Inhibition : Biphenyl-based compounds, closely related to the chemical , have been found to have significant anti-tyrosinase activities. Such compounds can be important in treatments for conditions like hypertension and inflammation. The inhibition effect of these compounds has been compared to that of standard inhibitors like kojic acid (Kwong et al., 2017).

  • Photosensitizer in Photodynamic Therapy : Certain derivatives have shown potential as photosensitizers in photodynamic therapy, particularly for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them suitable for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

  • α₁-Adrenoceptor Antagonism : Analogs of the chemical, such as 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), have shown promising α₁-adrenoceptor antagonist activity, potentially useful in the treatment of conditions like hypertension (Xi et al., 2011).

  • Fluorescent ATRP Initiator : Certain bromo-N-phenyl propanamide compounds have been synthesized and analyzed for their efficiency as fluorescent ATRP (Atom Transfer Radical Polymerization) initiators in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

  • Nickel-Catalyzed Asymmetric Cross-Coupling : Diastereoisomeric phosphines derived from similar compounds have been used as ligands for nickel-catalyzed asymmetric cross-coupling, demonstrating applications in organic synthesis (Hayashi et al., 1981).

  • UV Filter Degradation in Pools : Related compounds have been studied for their reactivity and degradation products when interacting with chlorine in swimming pools, with implications for environmental and health safety (Manasfi et al., 2015).

  • Drug Metabolism and Pharmacokinetics : Research into similar propanamides has provided insights into their pharmacokinetics, metabolism, and molecular properties, which are crucial for drug development and understanding the efficacy of pharmaceutical compounds (Wu et al., 2006).

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrNO3/c23-20-9-5-4-6-17(20)10-11-21(25)24-16-22(26,18-7-2-1-3-8-18)19-12-14-27-15-13-19/h1-9,19,26H,10-16H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHPCTXGEIYCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)CCC2=CC=CC=C2Br)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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